molecular formula C10H19NO5 B1467865 Boc-N-Me-D-Ser-OMe CAS No. 220903-92-4

Boc-N-Me-D-Ser-OMe

Cat. No.: B1467865
CAS No.: 220903-92-4
M. Wt: 233.26 g/mol
InChI Key: LUHJSLLCWQRODJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-N-Me-D-Ser-OMe, also known as methyl 3-hydroxy-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate, is a chemical compound with the molecular formula C10H19NO5 . It is a derivative of serine, an amino acid .


Synthesis Analysis

Boc-Ser-OMe may be used in the synthesis of various compounds. For instance, it can be used in the synthesis of 2-(N-Fmoc)-3-(N-Boc-N-methoxy)-diaminopropanoic acid . It can also be used in the synthesis of Boc-Ser-Leu-OMe cyclic peptide .


Molecular Structure Analysis

The molecular structure of this compound consists of a serine core, which is a hydroxy amino acid, with a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and a methyl ester group attached to the carboxyl group .


Chemical Reactions Analysis

This compound, like other Boc-protected amino acids, can undergo various chemical reactions. The Boc group can be removed under acidic conditions, leaving the amino group free for further reactions .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature with a density of 1.082 g/mL at 25 °C . Its molecular weight is 219.23 g/mol .

Properties

IUPAC Name

methyl 3-hydroxy-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11(4)7(6-12)8(13)15-5/h7,12H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUHJSLLCWQRODJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CO)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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